molecular formula C14H20N2O4 B3024434 Val-Tyr CAS No. 3061-91-4

Val-Tyr

Katalognummer: B3024434
CAS-Nummer: 3061-91-4
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: VEYJKJORLPYVLO-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Val-Tyr-OH, auch bekannt als L-Valyl-L-Tyrosin, ist ein Dipeptid, das aus den Aminosäuren Valin und Tyrosin besteht. Es ist ein endogener Metabolit, d. h. es wird auf natürliche Weise im menschlichen Körper produziert. Die Verbindung hat die Summenformel C14H20N2O4 und ein Molekulargewicht von 280,32 g/mol .

Wirkmechanismus

Target of Action

Val-Tyr, a dipeptide, has been found to interact with the angiotensin-converting enzyme 2 (ACE2) in the renin-angiotensin system (RAS) . ACE2 is a cell surface enzyme involved in the regulation of blood pressure and the balance of water and electrolytes .

Mode of Action

The mechanism of action of this compound is likely based on the hydrogen bonding interaction which involves the hydroxyl group of tyrosine . This interaction with ACE2 may influence the regulation of blood pressure and electrolyte balance .

Biochemical Pathways

This compound is a tripeptide formed from L-valine, L-tyrosine, and L-valine residues joined in sequence . It is considered a metabolite, an intermediate or product resulting from metabolism . The biosynthesis of this compound involves the branched-chain nonpolar amino acids Val, Leu, and Ile .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using a double column-switching HPLC method . The maximal increment of plasma this compound level was observed over the second hour post-prandially . The area under the curve was estimated to be 8644 420fmol·h/ml-plasma, comparable to that in normotensive subjects .

Result of Action

This compound has been found to have various effects at the molecular and cellular level. For instance, it has been shown to inhibit cytotoxicity and lipid accumulation in L-02 cells exposed to a mixture of free fatty acid (FFA) . It also effectively alleviated liver injury induced by a methionine-choline-deficient (MCD) diet .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the etiology of primary arterial hypertension (AH), which this compound may help regulate, is influenced by both genetic and environmental factors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

H-Val-Tyr-OH kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess beinhaltet die schrittweise Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Synthese beginnt typischerweise mit der Anbindung der C-terminalen Aminosäure (Tyrosin) an das Harz, gefolgt von der Kupplung der N-terminalen Aminosäure (Valin) unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt). Anschließend werden die Schutzgruppen entfernt und das Peptid vom Harz abgespalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von H-Val-Tyr-OH beinhaltet die großtechnische SPPS oder die Flüssigphasenpeptidsynthese (LPPS). Diese Verfahren sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft automatisierte Peptidsynthesizer. Das Endprodukt wird mittels Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Qualität zu gewährleisten .

Vergleich Mit ähnlichen Verbindungen

H-Val-Tyr-OH kann mit anderen Dipeptiden verglichen werden, wie zum Beispiel:

H-Val-Tyr-OH ist einzigartig durch das Vorhandensein des aromatischen Tyrosinrests, der ihm besondere chemische und biologische Eigenschaften verleiht, was es für verschiedene Forschungs- und industrielle Anwendungen wertvoll macht .

Biologische Aktivität

Val-Tyr, a dipeptide composed of valine and tyrosine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Pharmacological Properties

This compound exhibits several notable pharmacological effects:

  • Antihypertensive Activity : this compound has been identified as a natural antihypertensive dipeptide. A study demonstrated that after oral administration, this compound was absorbed intact into the bloodstream of normotensive human subjects, showing a significant increase in plasma levels within two hours. The peak concentration was noted to be over ten times higher than baseline levels after a 12 mg dose .
  • ACE Inhibition : Research indicates that this compound may act as an angiotensin I-converting enzyme (ACE) inhibitor. This mechanism is crucial for regulating blood pressure, as ACE inhibitors prevent the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
  • Antinociceptive Effects : In experimental models, this compound derivatives have shown potential antinociceptive activities. For instance, certain analogs demonstrated significant pain relief in mice subjected to nociceptive stimuli .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : this compound's structure allows it to bind effectively to specific receptors involved in blood pressure regulation and pain modulation. Its interaction with ACE is particularly significant for its antihypertensive effects.
  • Absorption Dynamics : The pharmacokinetics of this compound indicate that it is rapidly absorbed and reaches peak plasma concentrations relatively quickly, which is essential for its efficacy as a therapeutic agent .

3. Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antihypertensive Effects : In a clinical trial involving normotensive individuals, the administration of this compound resulted in observable reductions in blood pressure measurements post-consumption. The results showed a clear dose-response relationship, reinforcing the potential of this compound as a dietary supplement for hypertension management .
  • Animal Models for Pain Relief : In preclinical studies utilizing mice models, various this compound derivatives were tested for their ability to alleviate pain. The findings indicated that certain modifications to the peptide structure enhanced its antinociceptive properties significantly compared to unmodified this compound .

4. Comparative Analysis

To better understand the unique aspects of this compound, it is useful to compare it with similar compounds:

CompoundStructureKey Activity
This compound Valine + TyrosineAntihypertensive, ACE inhibitor
Val-Val-Tyr Valine + Valine + TyrosineAnticonvulsant activity
Tyr-Val-Val Tyrosine + Valine + ValineVascular effects
This compound-Pro Valine + Tyrosine + ProlinePotentially different structural properties

This table illustrates how variations in amino acid sequences can lead to distinct biological activities.

5. Conclusion

This compound represents a promising compound with significant biological activity, particularly in the realms of hypertension management and pain relief. Its mechanisms of action through receptor binding and ACE inhibition highlight its potential therapeutic applications. Ongoing research and clinical studies will further elucidate its efficacy and pave the way for its incorporation into dietary supplements and pharmacological therapies.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYJKJORLPYVLO-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874591
Record name L-Valyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3061-91-4
Record name L-Valyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Val-Tyr
Reactant of Route 2
Reactant of Route 2
Val-Tyr
Reactant of Route 3
Reactant of Route 3
Val-Tyr
Reactant of Route 4
Reactant of Route 4
Val-Tyr
Reactant of Route 5
Reactant of Route 5
Val-Tyr
Reactant of Route 6
Reactant of Route 6
Val-Tyr
Customer
Q & A

Q1: How does Val-Tyr exert its antihypertensive effect?

A1: [] this compound primarily acts as an Angiotensin I-Converting Enzyme (ACE) inhibitor, effectively reducing blood pressure. It achieves this by competitively binding to ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This inhibitory action on ACE contributes to the observed antihypertensive effects. [, ] Additionally, research suggests that this compound may act as an allosteric enhancer of the Angiotensin II type 2 receptor, counteracting some of the effects mediated by the Angiotensin II type 1 receptor in renal cells. [] This interaction influences cellular signaling pathways related to fluid reabsorption in the kidneys, further contributing to its antihypertensive properties. []

Q2: What is the significance of this compound being a metabolite of other antihypertensive peptides?

A2: [] this compound is a product of the metabolism of larger antihypertensive peptides, such as Ile-Val-Tyr (IVY). [, ] This metabolic pathway contributes to a sustained antihypertensive effect, as both the parent peptide and its metabolite, this compound, exhibit ACE inhibitory activity. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H18N2O4, and its molecular weight is 266.3 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: While specific spectroscopic details for this compound are limited within these research papers, its structure and properties can be inferred from studies on related peptides and through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism. These techniques provide valuable insights into the peptide bond, amino acid side chains, and overall conformation of this compound in solution. [, ]

Q5: Does this compound possess any catalytic properties?

A5: this compound itself does not exhibit intrinsic catalytic properties. Its primary mechanism of action revolves around its ability to inhibit enzymes, specifically ACE, rather than catalyze reactions. []

Q6: Have any computational studies been conducted on this compound?

A6: Although these research papers do not specifically detail computational studies on this compound, such methods could be valuable in understanding its interactions with ACE. Molecular docking simulations can provide insights into the binding affinity, interaction sites, and potential inhibitory mechanisms of this compound with ACE.

Q7: How do structural modifications impact the activity of peptides containing the this compound sequence?

A7: Modifications to the amino acid sequence can significantly influence the activity of peptides. For instance, the addition of Isoleucine to the N-terminus of this compound, forming Ile-Val-Tyr (IVY), results in a peptide with more potent ACE inhibitory activity. [, ] These findings highlight the importance of specific amino acid residues and their positions in influencing the interaction with target enzymes like ACE.

Q8: What is known about the absorption and distribution of this compound?

A8: [] Research suggests that this compound, being a small peptide, can be absorbed into the bloodstream following oral ingestion. [] Studies in rats have shown that this compound can accumulate in various tissues, including the aorta and kidneys. []

Q9: What is the duration of the antihypertensive effect of this compound?

A9: [] Intravenous administration of this compound in spontaneously hypertensive rats resulted in a significant but temporary decrease in blood pressure. [] The duration of this effect is relatively short, likely due to its rapid degradation in plasma. [, ]

Q10: Has the antihypertensive effect of this compound been demonstrated in vivo?

A10: Yes, intravenous administration of this compound in spontaneously hypertensive rats led to a significant reduction in blood pressure, confirming its antihypertensive effect in an animal model. [] This effect is attributed to its ACE inhibitory activity, preventing the formation of the vasoconstrictor Angiotensin II. []

Q11: How is this compound typically quantified in biological samples?

A11: [] Fluorometric high-performance liquid chromatography (HPLC) combined with a double heart-cut column-switching technique has been successfully employed to determine the concentration of this compound in plasma samples. [] This method offers high sensitivity and selectivity for accurate quantification of this compound in complex biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.